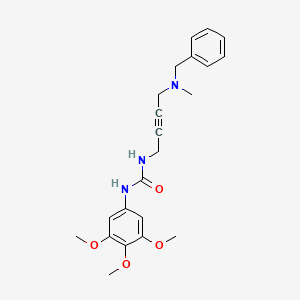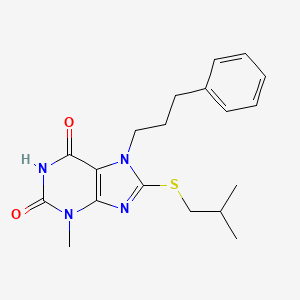
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as KT5823, is a selective protein kinase inhibitor that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used in various studies to investigate the role of protein kinases in cellular signaling pathways.
Mécanisme D'action
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione selectively inhibits PKG and PKA by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of various cellular processes that are regulated by these enzymes. This compound has been shown to be a reversible inhibitor, and its effects can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cellular context in which it is used. In smooth muscle cells, this compound has been shown to inhibit PKG-mediated relaxation, resulting in increased contraction. In platelets, this compound has been shown to inhibit PKA-mediated platelet aggregation, resulting in decreased clot formation. In pancreatic beta cells, this compound has been shown to inhibit PKA-mediated insulin secretion, resulting in decreased glucose uptake. In neuronal cells, this compound has been shown to inhibit PKA-mediated synaptic plasticity, resulting in decreased learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a selective inhibitor of PKG and PKA, which allows for the investigation of the specific role of these enzymes in various cellular processes. It is also a reversible inhibitor, which allows for the investigation of the reversible nature of various cellular processes. However, this compound has some limitations. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. It also has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the use of 8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione in scientific research. One direction is to investigate the role of PKG and PKA in various disease states, such as cardiovascular disease, diabetes, and cancer. Another direction is to investigate the potential use of this compound as a therapeutic agent for these diseases. Additionally, the development of more selective inhibitors of PKG and PKA could help to overcome some of the limitations of this compound and improve the specificity of experimental results.
Méthodes De Synthèse
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2,6-dichloropurine with 3-phenylpropylamine in the presence of potassium carbonate to form the intermediate compound. This intermediate is then reacted with isobutyl mercaptan in the presence of potassium tert-butoxide to form the final product, this compound. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.
Applications De Recherche Scientifique
8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been widely used in scientific research to investigate the role of protein kinases in various cellular signaling pathways. It has been shown to selectively inhibit protein kinase G (PKG) and protein kinase A (PKA), which are involved in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been used in studies to investigate the role of PKG in regulating smooth muscle contraction, platelet aggregation, and vasodilation. It has also been used in studies to investigate the role of PKA in regulating insulin secretion, cardiac function, and synaptic plasticity.
Propriétés
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)12-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZVAKJOVDPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

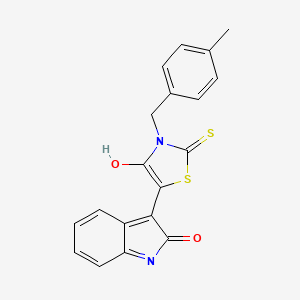
![furan-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2725241.png)
![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)
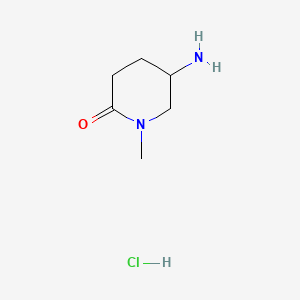
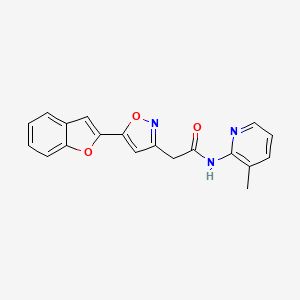
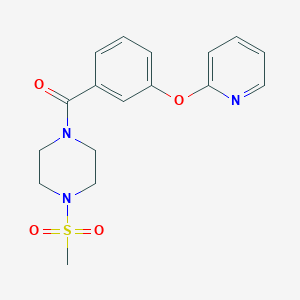
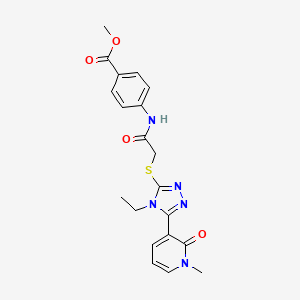
![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)
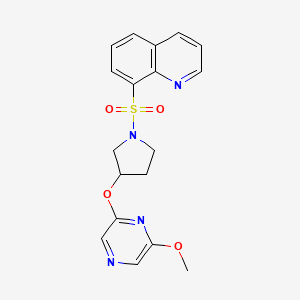
![1-[1-(Triazol-1-yl)cyclopropyl]ethanone](/img/structure/B2725253.png)
![2-(3,5-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)
